molecular formula C23H19BF4N2 B7778033 1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B7778033
M. Wt: 410.2 g/mol
InChI Key: SKOLKUFMNUGSCQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes a pyridinium core substituted with amino and phenyl groups, and a tetrafluoroborate counterion.

Preparation Methods

The synthesis of 1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyridinium core, followed by the introduction of amino and phenyl substituents. The final step involves the formation of the tetrafluoroborate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Amino-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can be compared with other similar compounds, such as:

  • 1-Amino-2,4,6-triphenylpyridinium chloride
  • 1-Amino-2,4,6-triphenylpyridinium bromide These compounds share a similar pyridinium core but differ in their counterions. The tetrafluoroborate counterion in this compound imparts unique properties, such as increased stability and solubility, making it distinct from its analogs.

Properties

IUPAC Name

2,4,6-triphenylpyridin-1-ium-1-amine;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N2.BF4/c24-25-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,24H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLKUFMNUGSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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